molecular formula C5H16Si2 B1597326 Pentamethyldisilane CAS No. 812-15-7

Pentamethyldisilane

Cat. No. B1597326
CAS RN: 812-15-7
M. Wt: 132.35 g/mol
InChI Key: FHQRQPAFALORSL-UHFFFAOYSA-N
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Description

Pentamethyldisilane, also known as 1,1,1,2,2-Pentamethyldisilane, is a chemical compound with the linear formula (CH3)3SiSi(CH3)2H . It has a molecular weight of 132.35 .


Molecular Structure Analysis

The molecular structure of Pentamethyldisilane is represented by the SMILES string [H]Si©Si©C . The InChI key is FHQRQPAFALORSL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pentamethyldisilane undergoes pyrolysis, resulting in the formation of trimethylsilane and heptamethyltrisilane as the major products . This reaction is supported by detailed analytical data at a variety of times and temperatures in the range 591–639 K .


Physical And Chemical Properties Analysis

Pentamethyldisilane is a liquid with a refractive index n20/D 1.4240 (lit.) . It has a boiling point of 98-99 °C (lit.) and a density of 0.722 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pentamethyldisilane: A Comprehensive Analysis of Scientific Research Applications

Radiation Resist Properties in Polymerization: Pentamethyldisilane has been found to enhance the properties of polymers such as PMMA (Polymethyl methacrylate) when used as a chain transfer agent. This results in better performance as a radiation resist, which is crucial for applications requiring exposure to radiation without degradation .

Reactivity with Silyl Radicals: Research has been conducted on the reactivity of trimethyl-and dimethyl-silyl radicals with pentamethyldisilane. Understanding these reactions is important for the synthesis of complex silicon-containing compounds and can have implications in materials science .

Safety and Hazards

Pentamethyldisilane is classified as a flammable liquid (Category 2, H225) according to the GHS classification . It has a flash point of -10 °C in a closed cup . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Mechanism of Action

Target of Action

Pentamethyldisilane, with the linear formula (CH3)3SiSi(CH3)2H , is an organosilicon compound The primary targets of pentamethyldisilane are not well-documented in the literature

Mode of Action

It’s known that during pyrolysis, pentamethyldisilane undergoes a reaction resulting in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may interact with its targets through a process of thermal decomposition.

Biochemical Pathways

The formation of trimethylsilane and heptamethyltrisilane during its pyrolysis suggests that it may be involved in silicon-based biochemical pathways .

Pharmacokinetics

It’s known that pentamethyldisilane is a liquid at room temperature with a boiling point of 98-99 °C . This could potentially impact its bioavailability and distribution in an organism.

Result of Action

It’s known that during pyrolysis, pentamethyldisilane results in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may have a role in the synthesis or degradation of these compounds.

Action Environment

The action of pentamethyldisilane can be influenced by environmental factors such as temperature. For instance, its pyrolysis occurs at temperatures in the range of 591–639 K . This suggests that the compound’s action, efficacy, and stability may be temperature-dependent.

properties

IUPAC Name

dimethylsilyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQRQPAFALORSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylsilyl(trimethyl)silane

CAS RN

812-15-7
Record name Disilane, pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentamethyldisilane

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